4-Fluoro-5-methyl-2-nitroaniline
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Overview
Description
4-Fluoro-5-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7FN2O2 It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to an aniline ring
Mechanism of Action
Target of Action
It is known that nitroaniline compounds often interact with various enzymes and receptors in the body .
Mode of Action
4-Fluoro-5-methyl-2-nitroaniline, like other nitroaniline compounds, can undergo various types of reactions, including substitution and reduction reactions . The presence of the nitro group allows it to participate in electrophilic aromatic substitution reactions . The compound’s interaction with its targets could lead to changes in the targets’ function, potentially altering cellular processes .
Biochemical Pathways
Nitroaniline compounds are known to be involved in various biochemical processes, potentially affecting multiple pathways .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.2 , which could impact its bioavailability.
Result of Action
It is known that nitroaniline compounds can have various effects at the molecular and cellular level, depending on their specific targets and the nature of their interaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methyl-2-nitroaniline typically involves the nitration of 4-fluoro-2-methylaniline. The process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure controlled nitration. The reaction is as follows: [ \text{4-Fluoro-2-methylaniline} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-5-methyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Major Products Formed:
Reduction: 4-Fluoro-5-methyl-2-aminobenzene.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-5-methyl-2-nitroaniline is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Fluoro-2-methoxy-5-nitroaniline
- 2-Amino-5-fluoro-4-nitroanisole
- 4-Fluoro-5-nitro-o-anisidine
Comparison: 4-Fluoro-5-methyl-2-nitroaniline is unique due to the presence of a methyl group, which influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it suitable for specific applications in research and industry.
Properties
IUPAC Name |
4-fluoro-5-methyl-2-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZLGCQRNQTZRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30539338 |
Source
|
Record name | 4-Fluoro-5-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30539338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97389-10-1 |
Source
|
Record name | 4-Fluoro-5-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30539338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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